molecular formula C8H7F2NO B2950014 1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one CAS No. 1256821-01-8

1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one

Cat. No.: B2950014
CAS No.: 1256821-01-8
M. Wt: 171.147
InChI Key: FENQJFWRNGFVHD-UHFFFAOYSA-N
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Description

1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one is a chemical compound with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Chemical Reactions Analysis

1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents on the pyridine ring are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[6-(difluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)6-2-3-7(8(9)10)11-4-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENQJFWRNGFVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256821-01-8
Record name 1-[6-(difluoromethyl)pyridin-3-yl]ethan-1-one
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